
spectroscopic data of 2-(2,4-
Difluorophenyl)pyridine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(2,4-Difluorophenyl)pyridine

Cat. No.: B1338927 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,4-
Difluorophenyl)pyridine

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2,4-
Difluorophenyl)pyridine, a fluorinated heterocyclic compound of interest to researchers in

medicinal chemistry and materials science. The document details its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its

molecular structure. Experimental protocols for these analytical techniques are also provided

for reproducibility.

Molecular Structure and Properties
2-(2,4-Difluorophenyl)pyridine is an organic compound featuring a pyridine ring substituted at

the 2-position with a 2,4-difluorophenyl group.

Molecular Formula: C₁₁H₇F₂N[1][2][3][4][5]

Molecular Weight: 191.18 g/mol [1][2][3][4]

CAS Number: 391604-55-0[2][3][4][5]

Spectroscopic Data
The following sections present the key spectroscopic data for 2-(2,4-Difluorophenyl)pyridine,

crucial for its structural elucidation and characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and

the chemical environment of the fluorine atoms. Spectra are typically recorded in deuterated

solvents like CDCl₃ or d₈-THF.[6][7] Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant

(J Hz) | Assignment | | :--- | :--- | :--- | :--- | | Data not explicitly found in search results. Expected

regions are described below. | | ~8.7 | d | ~4.8 | Pyridine H-6 | | ~7.8-8.0 | m | - | Pyridine H-3,

H-4 | | ~7.3-7.5 | m | - | Phenyl H-6', Pyridine H-5 | | ~6.9-7.1 | m | - | Phenyl H-3', H-5' |

Note: The assignments are predicted based on typical chemical shifts for substituted pyridines

and fluorobenzenes.

Table 2: ¹³C NMR Spectroscopic Data | Chemical Shift (δ ppm) | Coupling Information |

Assignment | | :--- | :--- | :--- | | Data not explicitly found in search results. Expected regions are

described below. | | ~163 (dd) | ¹JCF ≈ 250 Hz, ²JCF ≈ 12 Hz | Phenyl C-2' (C-F) | | ~161 (dd) |

¹JCF ≈ 250 Hz, ²JCF ≈ 12 Hz | Phenyl C-4' (C-F) | | ~156 | - | Pyridine C-2 | | ~149 | - | Pyridine

C-6 | | ~136 | - | Pyridine C-4 | | ~132 (dd) | ³JCF ≈ 9 Hz, ⁴JCF ≈ 4 Hz | Phenyl C-6' | | ~124 | - |

Pyridine C-5 | | ~122 | - | Pyridine C-3 | | ~112 (dd) | ²JCF ≈ 21 Hz, ⁴JCF ≈ 4 Hz | Phenyl C-5' | |

~104 (t) | ²JCF ≈ 26 Hz | Phenyl C-3' |

Note: Assignments and coupling constants are estimated based on known data for fluorinated

aromatic compounds. Carbon-fluorine couplings can make the spectra complex.[8]

Table 3: ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ ppm) Multiplicity Assignment

-112.8 br. s C₆F₅ (Reference Value)

-113.5 br C₆HF₄

| -140.0 | m | C₆HF₄ |

Note: The data is from a study involving a magnesium derivative of 2-(2,4-
difluorophenyl)pyridine in d₈-THF, which may influence the exact chemical shifts.[9]
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Chemical shifts for ¹⁹F NMR are typically referenced against CFCl₃.[10][11]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

shows absorption bands corresponding to the vibrational frequencies of specific bonds.[12][13]

Table 4: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium-Weak Aromatic C-H stretching

~1600-1450 Strong-Medium
Aromatic C=C and C=N ring

stretching vibrations

~1250-1000 Strong C-F stretching vibrations

| Below 900 | Medium-Strong | Aromatic C-H out-of-plane bending |

Note: A computed vapor-phase IR spectrum is available for this compound.[1] The bands listed

are characteristic for substituted pyridines and fluorinated aromatic compounds.[14][15]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering clues about its structure.[16]

Table 5: Mass Spectrometry Data

m/z Interpretation

191 [M]⁺, Molecular ion

| 192 | [M+1]⁺, Isotopic peak |

Note: The molecular ion peak is expected at m/z 191, corresponding to the molecular weight of

the compound.[2] Fragmentation patterns in electron impact (EI) ionization would likely involve
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the loss of fluorine or cleavage of the bond between the two aromatic rings.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 2-(2,4-Difluorophenyl)pyridine in

approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[6]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

for ¹H and ¹³C NMR, unless the instrument is calibrated to the solvent signal.[7]

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and ¹⁹F NMR

spectra on a spectrometer (e.g., 400 MHz).[9] For ¹³C NMR, proton decoupling is standard.

[9] For ¹⁹F NMR, inverse gated decoupling is often used to improve quantification.[17]

IR Spectroscopy (Thin Solid Film Method)
Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid compound in a few

drops of a volatile solvent like methylene chloride or acetone.[18]

Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

[18][19]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the

compound on the plate.[18]

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and

acquire the spectrum.[18]

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically after separation by gas chromatography (GC-MS) or via a direct insertion probe.

The sample is vaporized in a high vacuum environment.[20]
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Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70

eV). This process ejects an electron from the molecule to form a radical cation (molecular

ion).[20][21]

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-

charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or magnetic sector).[20]

Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate a mass spectrum.[21]

Workflow Visualization
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of an organic compound such as 2-(2,4-Difluorophenyl)pyridine.
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Caption: Workflow for structural elucidation using complementary spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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